N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide, also known as N-(1,3-benzothiazol-6-yl)-3-fluorobenzamide, is a compound that has been found to have diverse biological activities Thiazole derivatives, which include this compound, have been reported to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to induce DNA double-strand breaks, leading to cell death .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives have been reported to have various effects, such as anti-inflammatory and analgesic activities .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have also shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit Mycobacterium tuberculosis , suggesting that they may interact with enzymes or other biomolecules involved in the metabolism of this bacterium
Preparation Methods
The synthesis of N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with substituted benzoic acids. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours .
Industrial production methods for benzothiazole derivatives may involve more scalable processes such as microwave irradiation or one-pot multicomponent reactions. These methods offer advantages in terms of reaction efficiency and yield .
Chemical Reactions Analysis
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, benzothiazole derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide can be compared with other benzothiazole derivatives such as N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides and N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamides . These compounds share similar structural features but differ in their substituents and biological activities. For instance, N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides have shown potent anti-inflammatory activity, while N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamides exhibit strong COX-2 inhibition .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-10-3-1-2-9(6-10)14(18)17-11-4-5-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNGVDVGMXFAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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